molecular formula C4H7F2NO B1430744 3-(Difluoromethoxy)azetidine CAS No. 1403993-56-5

3-(Difluoromethoxy)azetidine

Cat. No. B1430744
M. Wt: 123.1 g/mol
InChI Key: DRBMDELQCZMFKH-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)azetidine is a fluorinated azetidine . It has two forms: one is 3-(Difluoromethoxy)azetidine hydrochloride with a CAS Number of 1619991-11-5 , and the other is 3-(Difluoromethoxy)azetidine with a CAS Number of 1403993-56-5 .


Synthesis Analysis

The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .


Molecular Structure Analysis

The molecular formula of 3-(Difluoromethoxy)azetidine hydrochloride is C4H8CLF2NO and that of 3-(Difluoromethoxy)azetidine is C4H7F2NO . The molecular weight of the hydrochloride form is 159.56 and that of the non-hydrochloride form is 123.1 .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

3-(Difluoromethoxy)azetidine is a liquid at room temperature . It should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Synthesis and Receptor Binding Properties

3-(Difluoromethoxy)azetidine, as part of azetidine derivatives, plays a significant role in synthesizing potent and selective ligands for nicotinic acetylcholine receptors (nAChR). For instance, the azetidine derivative A-85380 and its fluoro derivative have shown promising properties for PET (positron emission tomography) imaging of central nAChRs, without binding to alpha7 nicotinic or 5HT3 receptors. This application is crucial for brain imaging and understanding receptor dynamics (Doll et al., 1999).

Chemical Synthesis and Derivatives

Azetidines, including 3-(Difluoromethoxy)azetidine, are important in medicinal chemistry for their presence in various pharmaceutical compounds and natural products. They serve as versatile building blocks, leading to the development of high-value azetidine-3-carboxylic acid derivatives and functionalized azetidines (Ji, Wojtas, & Lopchuk, 2018); (Dao Thi et al., 2018).

Medicinal Chemistry

Azetidine compounds, closely related to 3-(Difluoromethoxy)azetidine, are increasingly recognized for their potential in medicinal chemistry, notably as amino acid surrogates and in peptidomimetic chemistry. They are also used in catalytic processes and ring-opening reactions, expanding their utility in synthesizing functionally diverse compounds (Mehra, Lumb, Anand, & Kumar, 2017).

Antioxidant Activity

Research into the antioxidant potential of Schiff bases and azetidines derived from phenyl urea derivatives, related to the azetidine family, has indicated that these compounds exhibit moderate to significant antioxidant effects. This discovery broadens the potential application of azetidines in medicinal contexts (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Agricultural Applications

In agriculture, azetidine 2-carboxylic acid, a compound related to 3-(Difluoromethoxy)azetidine, has been used to explore the relationship between protein synthesis and ion transport in plants. This research is vital for understanding plant physiology and developing new agricultural strategies (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Drug Discovery and Functionalization

Azetidines, including derivatives of 3-(Difluoromethoxy)azetidine, are crucial in drug discovery for their ability to access underexplored chemical spaces. Their ease of functionalization and incorporation into drug-like compounds makes them valuable in medicinal chemistry (Wang & Duncton, 2020).

Safety And Hazards

3-(Difluoromethoxy)azetidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Therefore, the future directions of 3-(Difluoromethoxy)azetidine could be in the field of organic synthesis and medicinal chemistry .

properties

IUPAC Name

3-(difluoromethoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO/c5-4(6)8-3-1-7-2-3/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBMDELQCZMFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)azetidine

CAS RN

1403993-56-5
Record name 3-(difluoromethoxy)azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Levchenko, OP Datsenko, O Serhiichuk… - The Journal of …, 2016 - ACS Publications
A two-step synthetic strategy toward difluoromethyl ethers via a CuI-catalyzed reaction of the alcohols, bearing additional protected functionalities, with FSO 2 CF 2 CO 2 H has been …
Number of citations: 39 pubs.acs.org

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